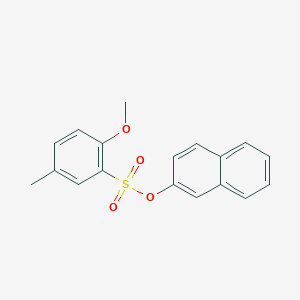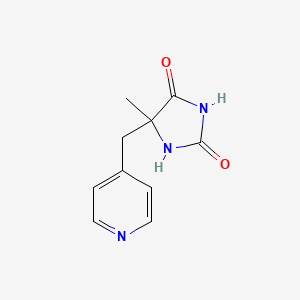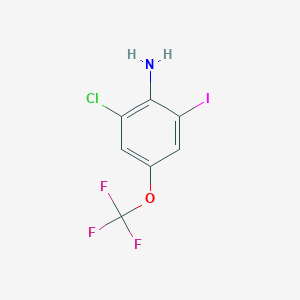
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3INO. It has a molecular weight of 211.57 . This compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is 1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 . The InChI key is NNDFBODLWFJOSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a liquid at room temperature . It has a molecular weight of 211.57 . .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethoxy group in compounds like 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is often found in pharmaceuticals due to its ability to improve the bioavailability and metabolic stability of drugs . This compound can be used in the synthesis of novel drug candidates, particularly those targeting diseases where current treatments are inadequate.
Organic Synthesis Building Block
As a versatile building block in organic synthesis, this compound can be used to introduce the trifluoromethoxy group into more complex molecules . Its reactivity with various organic reagents allows for the creation of a wide range of derivatives, which can be further utilized in different chemical syntheses.
Material Science Research
In material science, the introduction of fluorine atoms can significantly alter the properties of materials. 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline could be used to synthesize fluorinated polymers or coatings, which are known for their high resistance to solvents, acids, and bases .
Agrochemicals
Fluorine-containing compounds are commonly used in the agrochemical industry. This compound could serve as a precursor for the development of new pesticides or herbicides, offering potentially improved efficacy and safety profiles .
Catalyst Design
The unique electronic properties of the trifluoromethoxy group make it a candidate for the design of catalysts in chemical reactions. It can influence the reactivity and selectivity of catalytic systems, which is crucial in industrial chemical processes .
Fluorinated Liquid Crystals
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These materials are important for the development of advanced display technologies and other optoelectronic devices.
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning” or “Danger” depending on the source . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary statements include P260;P280;P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
properties
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFYAYVXGMZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)
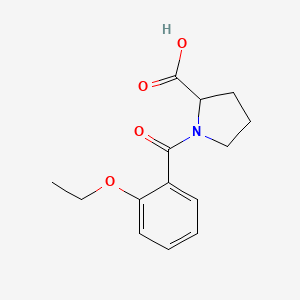
![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)
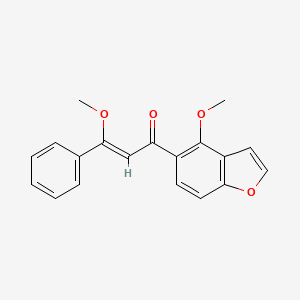
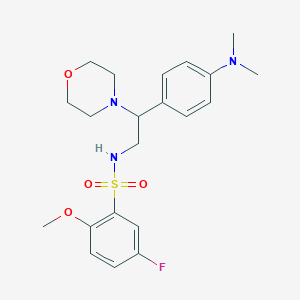
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2753779.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2753781.png)
![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)
![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
